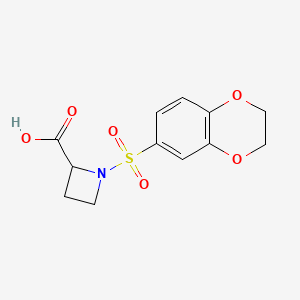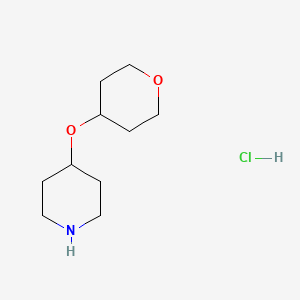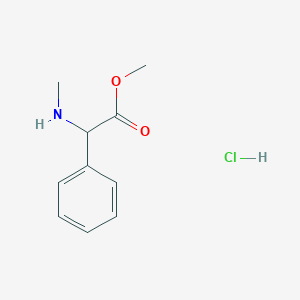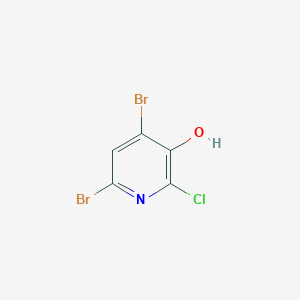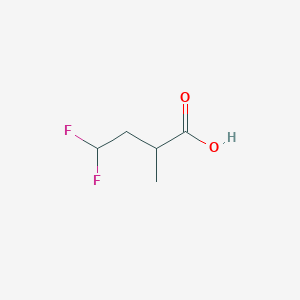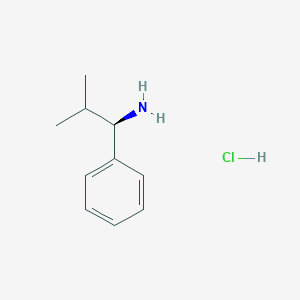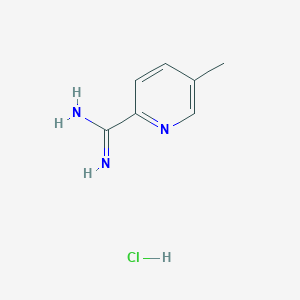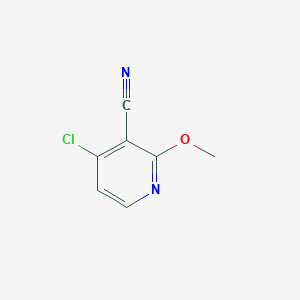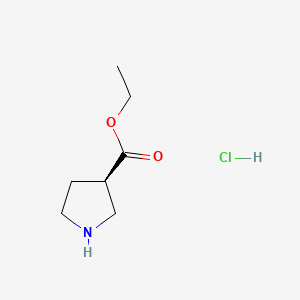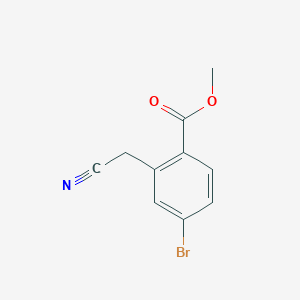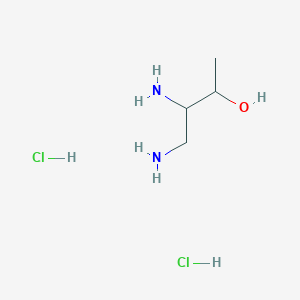
3,4-Diaminobutan-2-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diaminobutan-2-ol dihydrochloride, also known as 2,3-Diaminobutanol dihydrochloride or DAB, is an amino alcohol . It has a CAS Number of 1333671-42-3 and a molecular weight of 177.07 . The IUPAC name is 3,4-diamino-2-butanol dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H . The molecular formula is C4H14Cl2N2O .
Physical And Chemical Properties Analysis
This compound is a powder . It is stored at room temperature .
科学的研究の応用
Industrial Applications and Fermentation Processes
3,4-Diaminobutan-2-ol dihydrochloride, as a diamine, is used in various industrial applications, including the production of agrochemicals, pharmaceuticals, surfactants, and as a building block for nylon synthesis. A notable advancement involves the development of efficient processes for the recovery and purification of diamines like this compound from fermentation broth, which is crucial for the synthesis of bio-based nylons and other related chemicals (Lee et al., 2019).
Biobased Production from Amino Acids
Research has explored the synthesis of biobased succinonitrile from glutamic acid and glutamine, which are amino acids present in plant proteins. Succinonitrile is a precursor of 1,4-diaminobutane, demonstrating the potential of using renewable sources for the production of diamines (Lammens et al., 2011).
Nanotechnology and Material Science
This compound is used in the field of nanotechnology and material science. For example, it's used in the hydrothermal synthesis and characterization of nanostructures for the photodegradation of organic pollutants and in enhancing the thermal stability of epoxy acrylate nanocomposite materials (Abbasi et al., 2017).
Biosensors and Clinical Applications
The compound is significant in the development of biosensors. A notable application is in the creation of a highly sensitive, rapid response enzymatic nanointerfaced biosensor for the detection of putrescine, a biologically active diamine, using 1,4-diaminobutane. This has implications for various clinical and analytical purposes (Shanmugam et al., 2011).
Polymer and Chemical Engineering
In polymer and chemical engineering, this compound is utilized in the synthesis of thermoplastic elastomers and poly(ether-ester-imide)s, contributing to advancements in materials with specific mechanical properties and phase transitions (Kricheldorf et al., 2001).
Safety and Hazards
特性
IUPAC Name |
3,4-diaminobutan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-3(7)4(6)2-5;;/h3-4,7H,2,5-6H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRCWFDGPXTFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




